Halobetasol

Descripción general

Descripción

El propionato de halobetasol es un corticosteroide tópico de alta potencia que se usa principalmente para el tratamiento de manifestaciones inflamatorias y pruriginosas de dermatosis sensibles a los corticosteroides, como la psoriasis en placas y el eczema . Se clasifica como un corticosteroide de súper alta potencia, Clase I, lo que lo convierte en uno de los esteroides tópicos más potentes disponibles .

Aplicaciones Científicas De Investigación

El propionato de halobetasol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar los efectos de la halogenación sobre la actividad de los esteroides.

Biología: Investigado por sus efectos sobre las vías de señalización celular y la expresión génica.

Medicina: Se utiliza ampliamente en dermatología para tratar afecciones inflamatorias de la piel.

Industria: Utilizado en la formulación de cremas tópicas, ungüentos y lociones para aplicaciones farmacéuticas.

Mecanismo De Acción

El propionato de halobetasol ejerce sus efectos a través de varios mecanismos:

Antipruriginoso: Reduce la picazón al disminuir la actividad de las células inflamatorias.

Vasoconstrictor: Provoca la constricción de los vasos sanguíneos, reduciendo el enrojecimiento y la hinchazón.

Análisis Bioquímico

Biochemical Properties

Halobetasol propionate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to cytoplasmic corticosteroid receptors located in both dermal and intra-dermal cells . This binding leads to the activation of specific genes that produce anti-inflammatory proteins while inhibiting the expression of pro-inflammatory genes. The interaction of this compound propionate with these receptors is crucial for its therapeutic effects.

Cellular Effects

This compound propionate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound propionate can inhibit the release of inflammatory mediators such as cytokines and prostaglandins, thereby reducing inflammation . Additionally, it can suppress the activity of immune cells like T-lymphocytes and macrophages, which are involved in the inflammatory response.

Molecular Mechanism

The molecular mechanism of this compound propionate involves its binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate gene expression . This regulation includes the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes. This compound propionate also inhibits the activity of phospholipase A2, an enzyme involved in the synthesis of inflammatory mediators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound propionate change over time. The compound is relatively stable under various conditions, but it can degrade when exposed to hydrolytic, oxidative, photolytic, and thermal stress . Long-term studies have shown that this compound propionate maintains its anti-inflammatory effects over extended periods, although its potency may decrease slightly due to degradation.

Dosage Effects in Animal Models

The effects of this compound propionate vary with different dosages in animal models. At low doses, it effectively reduces inflammation without causing significant adverse effects. At high doses, this compound propionate can lead to toxic effects such as skin thinning, adrenal suppression, and systemic absorption . These threshold effects highlight the importance of using appropriate dosages to balance efficacy and safety.

Metabolic Pathways

This compound propionate is involved in various metabolic pathways, including its interaction with enzymes and cofactors. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into inactive metabolites . These metabolites are then excreted through the kidneys. The metabolic pathways of this compound propionate ensure its clearance from the body, preventing accumulation and potential toxicity.

Transport and Distribution

This compound propionate is transported and distributed within cells and tissues through passive diffusion and binding to plasma proteins . It can penetrate the stratum corneum of the skin and reach the deeper layers where it exerts its effects. The distribution of this compound propionate is influenced by factors such as skin permeability and the presence of binding proteins that facilitate its localization.

Subcellular Localization

The subcellular localization of this compound propionate is primarily in the cytoplasm and nucleus of target cells . It binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex that translocates to the nucleus. In the nucleus, this compound propionate regulates gene expression by interacting with specific DNA sequences. This subcellular localization is essential for its anti-inflammatory and immunosuppressive effects.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El propionato de halobetasol se sintetiza a través de un proceso químico de varios pasos. La síntesis implica la introducción de átomos de halógeno (cloro y flúor) en la columna vertebral del esteroide, seguido de la esterificación con ácido propiónico. Los pasos clave incluyen:

Halogenación: Introducción de átomos de cloro y flúor en la estructura esteroidea.

Esterificación: Reacción con ácido propiónico para formar el éster propionato.

Métodos de producción industrial

La producción industrial de propionato de this compound implica la síntesis química a gran escala utilizando cromatografía líquida de alta resolución (HPLC) para la purificación. El proceso asegura una alta pureza y consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El propionato de halobetasol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Conversión de grupos hidroxilo a cetonas.

Reducción: Reducción de cetonas a grupos hidroxilo.

Sustitución: Los átomos de halógeno pueden ser sustituidos por otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH₄) e hidruro de aluminio y litio (LiAlH₄).

Sustitución: Reactivos como yoduro de sodio (NaI) en acetona se pueden utilizar para la sustitución de halógenos.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados y cetónicos del propionato de this compound .

Comparación Con Compuestos Similares

El propionato de halobetasol a menudo se compara con otros corticosteroides de alta potencia como el propionato de clobetasol y el dipropionato de betametasona. Si bien todos estos compuestos son efectivos para tratar afecciones inflamatorias de la piel, el propionato de this compound es único debido a su mayor potencia y duración de acción más prolongada .

Compuestos similares

Propionato de clobetasol: Otro corticosteroide de súper alta potencia que se utiliza para indicaciones similares.

Dipropionato de betametasona: Un corticosteroide de alta potencia con propiedades antiinflamatorias similares.

Fluocinonida: Un corticosteroide potente que se utiliza para tratar diversas afecciones de la piel.

Conclusión

El propionato de this compound es un corticosteroide de alta potencia con aplicaciones significativas en dermatología e investigación científica. Su estructura química única y su alta potencia lo convierten en un compuesto valioso para tratar afecciones inflamatorias de la piel y estudiar los efectos de los corticosteroides en los procesos celulares.

Propiedades

IUPAC Name |

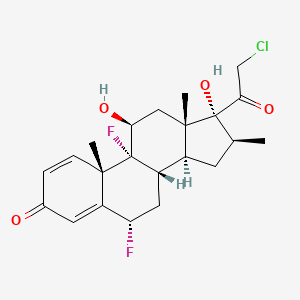

(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClF2O4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,25)17(27)9-20(13,3)22(11,29)18(28)10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16-,17-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHFPXVYPMWYQD-XHIJKXOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClF2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60243759 | |

| Record name | Halobetasol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60243759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble | |

| Record name | Ulobetasol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00596 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit phospholipase 2 and neutrophil apoptosis and demargination, resulting in decreased formation of arachidonic acid derivatives. They also inhibit NF-Kappa B and other inflammatory transcription factors while promoting anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels. | |

| Record name | Ulobetasol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00596 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

98651-66-2 | |

| Record name | Halobetasol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98651-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halobetasol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098651662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ulobetasol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00596 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Halobetasol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60243759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOBETASOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P6159HM7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

200-216 | |

| Record name | Ulobetasol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00596 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does halobetasol propionate exert its anti-inflammatory effects?

A1: this compound propionate is a synthetic topical corticosteroid classified as "superpotent." [] It diffuses across cell membranes and binds to cytoplasmic corticosteroid receptors within dermal and intradermal cells. [] This interaction activates the expression of anti-inflammatory proteins, primarily through the glucocorticoid response element. [] One crucial downstream effect is the induction of phospholipase A2 inhibitory proteins, which prevent the release of arachidonic acid, a precursor to inflammatory mediators like prostaglandins and leukotrienes. [] By reducing the production of these mediators, this compound propionate effectively diminishes inflammation, erythema, and pruritus. []

Q2: Does this compound propionate affect epidermal cell activity?

A2: Yes, this compound propionate, like other glucocorticoids, influences epidermal cell activity. It inhibits fibroblasts from producing collagen and elastin fibers, essential components for maintaining skin tautness, especially during rapid growth. [] This inhibition can lead to a lack of structural support, potentially causing dermal and epidermal tearing, a risk factor for striae formation. []

Q3: What is the molecular formula and weight of this compound propionate?

A3: The molecular formula for this compound propionate is C25H31ClO6F, and its molecular weight is 484.95 g/mol.

Q4: What is known about the compatibility of this compound propionate with other topical agents?

A4: this compound propionate has demonstrated compatibility with certain topical agents. Notably, it remains stable when mixed with calcipotriene, another common psoriasis treatment, for up to two weeks. [] This compatibility allows for the combined use of these agents, potentially offering enhanced therapeutic benefits. [] Conversely, mixing calcipotriene with some other topical preparations can lead to its inactivation, highlighting the importance of careful formulation considerations. []

Q5: Has this compound propionate shown compatibility with ammonium lactate, and what are the potential benefits?

A5: Research indicates that this compound propionate is compatible with ammonium lactate. [] Importantly, ammonium lactate has shown promise in preventing or reducing cutaneous atrophy, a potential side effect of topical corticosteroid use. [] This protective effect is attributed to ammonium lactate's ability to preserve dermal ground substance and mitigate steroid-induced epidermal thinning. [] Consequently, combining this compound propionate with ammonium lactate may offer a strategy to maintain treatment efficacy while potentially mitigating this adverse effect. []

Q6: How does the chemical structure of this compound propionate contribute to its potency as a topical corticosteroid?

A6: this compound propionate is classified as an ultra-high potency topical corticosteroid. [] Its structure includes a fluorine atom at the 6α position and a chlorine atom at the 9α position. [] These halogen substitutions, particularly the fluorine at the 6α position, significantly enhance its glucocorticoid receptor binding affinity and, consequently, its potency compared to other corticosteroids. []

Q7: Do different formulations of this compound propionate exhibit varying potencies?

A7: The vehicle used in a topical formulation significantly influences the potency of this compound propionate. [] Highly occlusive vehicles, like ointments, enhance its percutaneous absorption by increasing stratum corneum hydration. [] This enhanced absorption leads to a higher concentration of the drug reaching target cells, thereby increasing its potency compared to less occlusive vehicles like creams or lotions. []

Q8: Are there formulation strategies to improve the delivery and efficacy of this compound propionate?

A8: Yes, novel formulation strategies using polymeric emulsion technology have been explored to enhance the delivery and efficacy of this compound propionate. [] This technology allows for the uniform delivery of optimally sized drug particles onto the skin surface. [, ] The polymeric matrix and emulsion in these formulations not only keep the skin hydrated but also facilitate more efficient delivery of this compound propionate into the epidermis. [, ]

Q9: How does this compound propionate lotion compare to this compound propionate cream in terms of hydration?

A9: A double-blinded study comparing this compound propionate 0.05% lotion to this compound propionate 0.05% cream revealed that the lotion provided superior skin hydration. [] This difference is attributed to the formulation characteristics of the lotion, which led to a faster onset and higher level of moisturization compared to the cream. [] Notably, neither formulation demonstrated significant occlusive properties. [] This finding suggests that the enhanced hydration observed with the lotion is likely due to its formulation components rather than an occlusive effect. []

Q10: Does topical application of this compound propionate lead to systemic absorption?

A10: While topical application primarily targets localized areas, studies indicate that a small amount of this compound propionate can enter systemic circulation. [] Research suggests that less than 6% of the applied dose reaches the bloodstream within 96 hours of application. [] The extent of absorption may vary depending on factors such as the area of application, the condition of the skin barrier, and the type of vehicle used in the formulation. []

Q11: What is the efficacy of this compound propionate in treating plaque psoriasis compared to other topical corticosteroids?

A12: Clinical trials have consistently demonstrated the efficacy of this compound propionate in treating plaque psoriasis. [, , , , , , , ] In a multicenter, randomized, double-blind study, this compound propionate 0.01% lotion proved statistically superior to vehicle in reducing psoriasis severity, as measured by the Investigator's Global Assessment (IGA) score. [] This improvement was observed as early as week 2 and sustained throughout the 8-week treatment period. [] Furthermore, this compound propionate 0.01% lotion demonstrated comparable efficacy to a higher concentration, this compound propionate 0.05% cream, in achieving treatment success, reducing psoriasis signs (erythema, plaque elevation, and scaling), and improving body surface area (BSA) after two weeks of treatment. []

Q12: Has this compound propionate shown effectiveness in treating palmoplantar psoriasis, a particularly challenging form of the disease?

A13: Yes, a recent open-label, investigator-initiated trial investigated the effectiveness of a fixed-combination topical lotion containing this compound propionate 0.01% and tazarotene 0.045% in treating palmoplantar psoriasis. [] Results showed significant improvement in disease severity as assessed by the Palmoplantar Physician Global Assessment score. [] This finding suggests that the combined action of this compound propionate and tazarotene may be beneficial in managing this challenging psoriasis subtype. []

Q13: What analytical techniques are commonly employed for quantifying this compound propionate and its potential impurities in pharmaceutical formulations?

A14: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used technique for quantifying this compound propionate and its impurities in various formulations. [, , , , ] The selection of specific columns, mobile phases, and detection wavelengths may vary depending on the desired sensitivity, selectivity, and the complexity of the sample matrix. [, , , , ]

Q14: What parameters are essential for validating analytical methods used to quantify this compound propionate and its impurities?

A15: Analytical methods used for quantifying this compound propionate and its impurities must undergo rigorous validation to ensure accurate and reliable results. [] Key validation parameters include:

- Specificity: The method should be capable of differentiating this compound propionate from other components in the formulation and potential degradation products. []

- Linearity: A linear relationship should exist between the concentration of this compound propionate and the analytical response over a defined concentration range. []

- Accuracy: The method should provide results close to the true value of this compound propionate in the sample. []

- Precision: The method should yield consistent results with minimal variation between repeated measurements. []

- Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of this compound propionate that can be reliably detected and quantified, respectively. []

Q15: Are there alternative topical treatments for psoriasis, and how does this compound propionate compare?

A16: Yes, several alternative topical treatments exist for psoriasis, each with its mechanism of action and potency. [, , , ]

- Calcipotriol (Calcipotriene): This vitamin D analogue inhibits keratinocyte proliferation and promotes differentiation, making it effective in treating plaque psoriasis. [] It is often used in combination with this compound propionate for enhanced efficacy and potentially reduced side effects. []

- Tazarotene: A retinoid that normalizes keratinocyte differentiation and reduces inflammation. [, , , ] It is available in various formulations, including a fixed-dose combination with this compound propionate, which has shown promising results in clinical trials. [, , , ]

- Tacrolimus: A calcineurin inhibitor that suppresses T-cell activation, effectively reducing inflammation. [, ] While effective, tacrolimus may have a slower onset of action compared to this compound propionate. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.